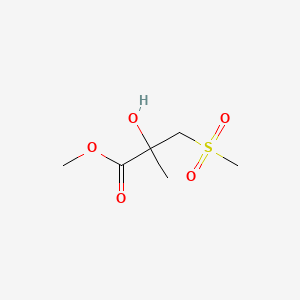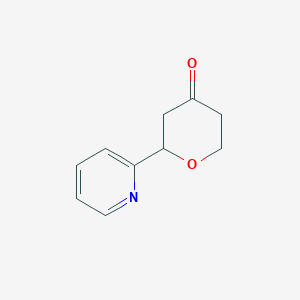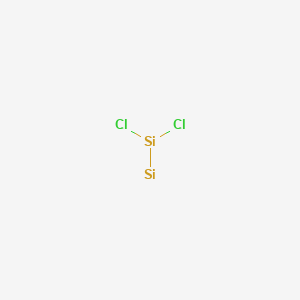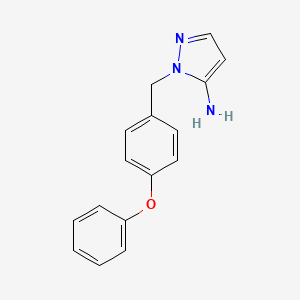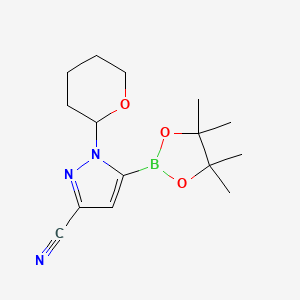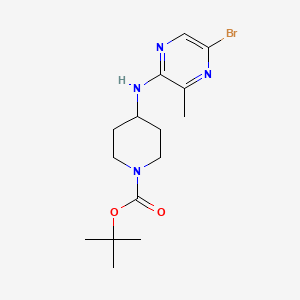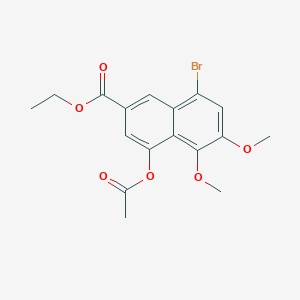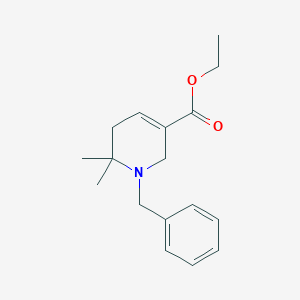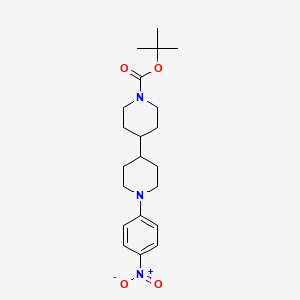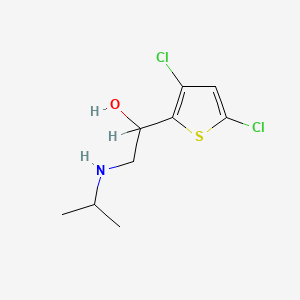
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol is an organic compound that features a thienyl group substituted with two chlorine atoms at the 3 and 5 positions, an isopropylamino group, and an ethanol moiety
Preparation Methods
The synthesis of 1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorothiophene, which is reacted with an appropriate reagent to introduce the isopropylamino group.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base to facilitate the nucleophilic substitution.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone, while substitution with sodium methoxide may produce a methoxy-substituted thienyl derivative.
Scientific Research Applications
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,5-Dichloro-2-thienyl)-2-propanaminium chloride and 4-(3,5-Dichloro-2-thienyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Uniqueness: The presence of the isopropylaminoethanol moiety in this compound distinguishes it from other compounds, potentially leading to different chemical reactivity and biological activity.
Properties
CAS No. |
62673-48-7 |
|---|---|
Molecular Formula |
C9H13Cl2NOS |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
1-(3,5-dichlorothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Cl2NOS/c1-5(2)12-4-7(13)9-6(10)3-8(11)14-9/h3,5,7,12-13H,4H2,1-2H3 |
InChI Key |
FXEIWSOQYYFDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=C(C=C(S1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


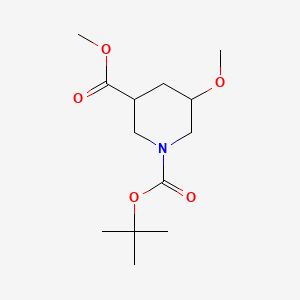
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
